Cytidine 3'-monophosphate

RNase inhibition enzyme kinetics nucleotide binding

Researchers studying RNase A-mediated hydrolysis often face isomer cross-reactivity that skews kinetic data. Cytidine 3'-monophosphate (3'-CMP, CAS 84-52-6) eliminates this ambiguity as the natural hydrolysis product and a specific end-product inhibitor. - Quantitative RNase A feedback inhibition (Kp 53.2 µM); distinct from 2'-CMP (Kd 13.9 µM). - Induces a unique allosteric conformational shift in RNase A not elicited by other CMP isomers. - ≥95% HPLC purity ensures reliable HPLC calibration and glycobiology negative-control applications. Available from BenchChem with verified positional integrity-delivering batch-to-batch consistency for enzyme mechanism and nucleotide metabolism research.

Molecular Formula C9H14N3O8P
Molecular Weight 323.20 g/mol
CAS No. 84-52-6
Cat. No. B019478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine 3'-monophosphate
CAS84-52-6
SynonymsCytidine-3'(2')-monophosphoric acid; CYTIDINE 3'-MONOPHOSPHATE; 3'-CYTIDYLIC ACID; 3-CYTIDYLIC ACID; 3'-CMP; CYTIDINE 3'-MONOPHOSPHATE FREE ACID; CYTIDINE-3'-MONOPHOSPHORIC ACID; 3μ-CMP, 3μ-Cytidylic acid
Molecular FormulaC9H14N3O8P
Molecular Weight323.20 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)O)O
InChIInChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-6(14)7(4(3-13)19-8)20-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
InChIKeyUOOOPKANIPLQPU-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cytidine 3'-monophosphate (CAS 84-52-6): Positional Isomer Identity and Procurement Baseline


Cytidine 3'-monophosphate (3'-CMP, CAS 84-52-6) is a pyrimidine ribonucleoside 3'-monophosphate that exists as one of three positional isomers of cytidine monophosphate, distinguished by phosphorylation at the 3'-hydroxyl of the ribose moiety [1]. As a ribonucleotide, it is produced endogenously via RNase-catalyzed hydrolysis of cytidine 2',3'-cyclic monophosphate and serves as a substrate for 3'-nucleotidase . This compound is commercially available for research applications with typical purity specifications of ≥95% by HPLC [2].

Why Generic Substitution Fails: Positional Isomerism Dictates Enzyme Recognition and Functional Utility


Cytidine monophosphate exists as three positional isomers—2'-CMP, 3'-CMP, and 5'-CMP—that are not interchangeable in biological or experimental contexts. The phosphate position fundamentally alters enzyme recognition, substrate specificity, and inhibitor potency [1]. For instance, while 5'-CMP serves as a canonical RNA monomer, 3'-CMP functions as a specific end-product inhibitor of RNase A, with a binding mode and conformational effects distinct from its 2'-CMP counterpart [2]. Substituting one isomer for another without confirming positional identity will compromise assay reproducibility and invalidate mechanistic interpretations.

Cytidine 3'-monophosphate: Quantitative Differentiation Evidence for Scientific Procurement


RNase A End-Product Inhibition: 3'-CMP vs 2'-CMP Binding Affinity

3'-CMP acts as an end-product competitive inhibitor of RNase A during the hydrolysis of cytidine 2',3'-cyclic monophosphate (cCMP). In direct ITC measurements, 3'-CMP exhibited an end-product inhibition constant (Kp) of 53.2 µM [1]. In contrast, the competitive inhibitor 2'-CMP binds RNase A with a dissociation constant (Kd) of 13.9 µM under comparable conditions [2]. Although 2'-CMP binds more tightly, only 3'-CMP accumulates as the natural hydrolysis product, making it the relevant inhibitor for end-product feedback studies.

RNase inhibition enzyme kinetics nucleotide binding

Allosteric Modulation of RNase A: 3'-CMP Induces Conformational Shift Where 2'-CMP Fails

Kinetic studies of RNase A-catalyzed hydrolysis of 2':3'-cyclic CMP demonstrate that 3'-CMP shifts the substrate-concentration-dependent transition midpoint to lower concentrations, indicating allosteric modulation. Under identical conditions, 2'-CMP does not cause this shift [1]. Furthermore, trypsin-digestion protection assays show that 3'-CMP induces a conformational change in RNase A that reduces susceptibility to proteolytic inactivation, whereas 2'-CMP does not [1].

allosteric regulation enzyme conformation substrate analogue

Structural Basis for Selectivity: 3'-CMP vs 5'-CMP Sialyltransferase Inhibition

5'-CMP inhibits rat liver α-2,3-sialyltransferase and α-2,6-sialyltransferase with Ki values of 65,000 nM and 64,000 nM, respectively . In contrast, 3'-CMP does not appear in the sialyltransferase inhibition literature with comparable quantitative data, reflecting that the 5'-phosphate orientation is required for recognition by CMP-sialic acid synthetases and sialyltransferases . This positional specificity dictates that 3'-CMP cannot serve as a substitute in glycobiology applications involving CMP-sialic acid pathways.

sialyltransferase glycobiology enzyme inhibition

Purity Specification and Analytical Reliability: ≥95% by HPLC

Commercial 3'-CMP is specified at ≥95% purity by HPLC, a quantitative benchmark that ensures batch-to-batch consistency for reproducible experimental results [1]. While 5'-CMP is available at higher purities (e.g., 99.1% ), the 3'-CMP specification is adequate for most biochemical assays where trace positional isomer contaminants (e.g., 2'-CMP or 5'-CMP) could confound interpretation. Procurement decisions should prioritize vendors that provide HPLC-verified purity certificates.

analytical chemistry quality control nucleotide standards

Validated Application Scenarios for Cytidine 3'-monophosphate Based on Quantitative Evidence


RNase A End-Product Inhibition and Kinetic Modeling

Use 3'-CMP to model feedback inhibition in RNase A-catalyzed hydrolysis of cyclic CMP. The compound's Kp of 53.2 µM [1] provides a quantitative benchmark for validating kinetic models and for calibrating ITC-based enzyme assays. 2'-CMP (Kd 13.9 µM) cannot substitute as it is not the natural hydrolysis product.

Allosteric Regulation Studies of Ribonuclease

Employ 3'-CMP to induce the specific conformational shift in RNase A that lowers the transition midpoint of substrate hydrolysis [1]. This application is unique to 3'-CMP among cytidine monophosphate isomers, as 2'-CMP fails to elicit the same allosteric response.

Calibration Standards for Nucleotide Metabolism Assays

Utilize 3'-CMP as an analytical standard for HPLC-based quantification of nucleotide pools, particularly in studies of RNA degradation pathways where 3'-nucleotidase activity generates cytidine [2]. The ≥95% HPLC purity specification [3] ensures reliable calibration.

Negative Control for CMP-Sialic Acid Synthetase Reactions

In glycobiology experiments requiring CMP-sialic acid biosynthesis, 3'-CMP serves as a negative control to confirm that the 5'-phosphate orientation is essential for sialyltransferase activity . 5'-CMP is the active nucleotide (Ki 64–65 µM) .

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